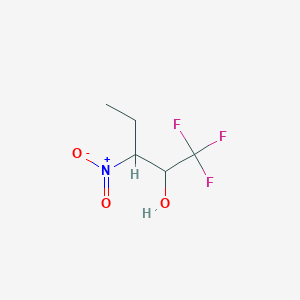
1,1,1-Trifluoro-3-nitro-2-pentanol
Cat. No. B8359700
M. Wt: 187.12 g/mol
InChI Key: UIEPDCACBJEBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08592581B2
Procedure details


1-Nitropropane (3.25 g, 36.6 mmol), trifluoroacetaldehyde ethyl hemiacetal (5.85 g, 36.6 mmol, 90% purity) and powdered K2CO3 (0.34 g, 2.5 mmol) were mixed and stirred at 60° C. for 3 h and then at room temperature for 3 days. Brine (10 ml) and 1N aqueous HCl (10 ml) were added and the lower organic layer separated. The aqueous layer was extracted with ether (2×30 ml) and the combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under vacuum. The residue was purified by flash chromatography on silica gel with a gradient elution of CH2Cl2:hexane (50:50), CH2Cl2:hexane (75:25), CH2Cl2 (100%) and MeOH:CH2Cl2 (5:95) to give the product as a waxy white solid (4.4 g, 64%). δH (CDCl3, 500 MHz) 1.04-1.00 (3 H, m, CHCH2CH3), 2.16-1.99 (2 H, m, CHCH2CH3), 4.37 (1 H, s, b, OH), 4.71-4.59 (2 H, m, 2×CH); δC (CDCl3, 500 MHz) dq (126.79, 126.70; 124.55, 124.46; 122.30, 122.21; 120.06, 119.96, CF3), two peaks (88.34, 87.60 CH NO2), eight peaks (71.13, 70.87, 70.81, 70.62, 70.56, 70.36, 70.30, 70.05 CHOH), two peaks (23.57 and 21.98 CH2), two peaks (9.77 and 9.66 CH3); 71.5 (CH), 54.03 (CH), 25.5 (CH2), 11.05 (CH3). 19F NMR δ −76.2 and −77.5



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([CH2:4][CH2:5][CH3:6])([O-:3])=[O:2].C(O[CH:10]([OH:15])[C:11]([F:14])([F:13])[F:12])C.C([O-])([O-])=O.[K+].[K+].Cl>[Cl-].[Na+].O>[F:14][C:11]([F:12])([F:13])[CH:10]([OH:15])[CH:4]([N+:1]([O-:3])=[O:2])[CH2:5][CH3:6] |f:2.3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])CCC
|
|
Name
|
|
|
Quantity
|
5.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(F)(F)F)O
|
|
Name
|
|
|
Quantity
|
0.34 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
Brine
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 60° C. for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for 3 days
|
|
Duration
|
3 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the lower organic layer separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ether (2×30 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography on silica gel with a gradient elution of CH2Cl2:hexane (50:50), CH2Cl2:hexane (75:25), CH2Cl2 (100%) and MeOH:CH2Cl2 (5:95)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(C(CC)[N+](=O)[O-])O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.4 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

